molecular formula C17H29N7O2 B11253455 6-(3,5-Dimethylpiperidin-1-yl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine

6-(3,5-Dimethylpiperidin-1-yl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine

Cat. No.: B11253455
M. Wt: 363.5 g/mol
InChI Key: UKQYWXBRJLYXRY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the following structural formula:

6-(3,5-Dimethylpiperidin-1-yl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine\text{this compound} This compound

It contains a nitro group, piperidine ring, and piperazine ring. The compound’s synthesis and applications have attracted scientific interest due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves the reaction of 3,5-dimethylpiperidine with 4-ethylpiperazine, followed by nitration of the resulting intermediate. The nitro group is introduced using nitric acid or a nitrate salt.

Reaction Conditions::

    Step 1: Formation of the piperazine intermediate:

    Step 2: Nitration:

Industrial Production:: Industrial-scale production typically involves continuous-flow processes to optimize yield and purity.

Chemical Reactions Analysis

Reactions::

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Substitution: The piperidine and piperazine rings are susceptible to nucleophilic substitution reactions.

    Reduction: Reduction of the nitro group to an amino group.

    Alkylation: Alkylation of the piperidine or piperazine rings.

Common Reagents and Conditions::

    Reduction: Catalytic hydrogenation (e.g., using palladium on carbon) under mild conditions.

    Substitution: Alkyl halides or acyl chlorides as electrophiles.

    Alkylation: Alkyl halides and strong bases (e.g., sodium hydride).

Major Products::
  • Reduction of the nitro group yields the corresponding amino compound.
  • Substitution reactions lead to various derivatives with modified piperidine or piperazine moieties.

Scientific Research Applications

This compound has diverse applications:

    Medicine: Investigated as a potential drug candidate due to its interactions with biological targets.

    Chemical Biology: Used as a probe to study cellular processes.

    Industry: Employed in the synthesis of other compounds.

Mechanism of Action

The compound’s mechanism of action involves binding to specific receptors or enzymes. Further research is needed to elucidate its precise targets and pathways.

Comparison with Similar Compounds

While there are related piperidine and piperazine derivatives, this compound’s unique combination of functional groups sets it apart. Similar compounds include :

  • 5-nitropyrimidin-4-amine
  • 3,5-dimethylpiperidine
  • 4-ethylpiperazine

: Reference: ChemSpider

Properties

Molecular Formula

C17H29N7O2

Molecular Weight

363.5 g/mol

IUPAC Name

6-(3,5-dimethylpiperidin-1-yl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine

InChI

InChI=1S/C17H29N7O2/c1-4-21-5-7-22(8-6-21)17-19-15(18)14(24(25)26)16(20-17)23-10-12(2)9-13(3)11-23/h12-13H,4-11H2,1-3H3,(H2,18,19,20)

InChI Key

UKQYWXBRJLYXRY-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C(C(=N2)N3CC(CC(C3)C)C)[N+](=O)[O-])N

Origin of Product

United States

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